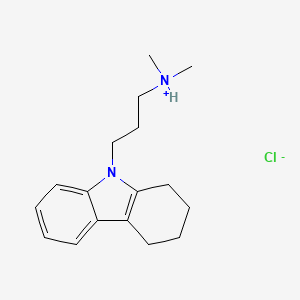

1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride

Description

1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride is a tetrahydrocarbazole derivative characterized by a dimethylaminopropyl substituent at the 9-position of the carbazole core. Its molecular formula is C₁₇H₂₂ClN₂, with a molecular weight of 297.82 g/mol. The compound features a partially hydrogenated carbazole ring system, which enhances conformational flexibility compared to fully aromatic carbazoles. The dimethylamino group confers basicity, while the hydrochloride salt improves aqueous solubility.

Properties

CAS No. |

18638-90-9 |

|---|---|

Molecular Formula |

C17H25ClN2 |

Molecular Weight |

292.8 g/mol |

IUPAC Name |

dimethyl-[3-(1,2,3,4-tetrahydrocarbazol-9-yl)propyl]azanium;chloride |

InChI |

InChI=1S/C17H24N2.ClH/c1-18(2)12-7-13-19-16-10-5-3-8-14(16)15-9-4-6-11-17(15)19;/h3,5,8,10H,4,6-7,9,11-13H2,1-2H3;1H |

InChI Key |

IQHFSGVXJGIUCS-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCCN1C2=C(CCCC2)C3=CC=CC=C31.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis Approach

- Starting materials: Phenylhydrazine and cyclohexanone or substituted cyclohexanones.

- Reaction conditions: Acidic medium (e.g., hydrochloric acid or acetic acid), reflux.

- Mechanism: Formation of arylhydrazone intermediate, followed by acid-promoted sigmatropic rearrangement and cyclization to yield tetrahydrocarbazole.

- Yields: Generally high (up to 95%) depending on substitution and conditions.

This method is versatile and widely used for preparing substituted and unsubstituted tetrahydrocarbazoles, including the core needed for the target compound.

| Step | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylhydrazine + Cyclohexanone | Acidic reflux (HCl/AcOH) | 1,2,3,4-Tetrahydrocarbazole | Up to 95 |

Introduction of the 9-(3-(Dimethylamino)propyl) Side Chain

The specific substitution at the 9-position with a 3-(dimethylamino)propyl group is typically introduced via alkylation reactions on the tetrahydrocarbazole scaffold.

Alkylation of 9-Hydroxy-1,2,3,4-tetrahydrocarbazole Derivatives

- Precursor: 3-hydroxy-9-[3-(dimethylamino)propyl]-1,2,3,4-tetrahydrocarbazole or its benzoyloxy derivative.

- Alkylation reagent: Tosyl chloride is used to convert hydroxy groups into good leaving groups (tosylates).

- Substitution: Nucleophilic substitution with dimethylamino groups or related amines.

- Hydrolysis and purification: Sodium hydroxide hydrolysis is used to remove protecting groups if needed.

- Salt formation: The free base is converted to the hydrochloride salt by treatment with ethereal hydrogen chloride and recrystallization from isopropyl alcohol.

- Melting point of hydrochloride salt: Approximately 174–176 °C, indicating purity and identity.

| Step | Reagents | Conditions | Product | Yield (%) / Notes |

|---|---|---|---|---|

| 1 | 3-hydroxy-9-[3-(dimethylamino)propyl]-THCz + Tosyl chloride | Alkylation under basic conditions | 3-(p-toluenesulfonyloxy)-9-[3-(dimethylamino)propyl]-THCz | Not specified |

| 2 | Sodium hydroxide hydrolysis | Basic aqueous hydrolysis | 3-hydroxy-9-[3-(dimethylamino)propyl]-THCz | Not specified |

| 3 | Ether HCl treatment + recrystallization | Salt formation | 1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride | MP 174–176 °C |

Alternative Synthetic Routes and Catalytic Methods

Microwave and Catalyst-Assisted Syntheses

Recent literature reviews highlight the use of microwave irradiation and catalytic systems to accelerate the Fischer indole synthesis and improve yields and selectivity for tetrahydrocarbazole derivatives. Catalysts such as acid catalysts or metal salts can reduce reaction times and improve product purity. These methods, however, are generally applied to the core tetrahydrocarbazole structure and require subsequent functionalization to introduce the dimethylaminopropyl group.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 1,2,3,4-tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride:

- Antitumor Activity : Studies have indicated that carbazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to interact with specific cellular targets may inhibit tumor growth and induce apoptosis in malignant cells.

- Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its influence on neurotransmitter systems and antioxidant properties may help mitigate neuronal damage .

- Antimicrobial Properties : Research has demonstrated that carbazole derivatives possess antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

Several case studies have been conducted to assess the efficacy of this compound:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Tetrahydrocarbazole Derivatives

Quinoline Carboxamide Analogues

describes quinoline-based compounds with dimethylaminoalkyl side chains, such as N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂, MW 309.79). Unlike the target carbazole, these compounds exhibit:

- Reduced Basicity: The 4-hydroxy group (pKa ~8.5) diminishes protonation at physiological pH compared to the target compound’s dimethylamino group (pKa ~9.2) .

Substituted Aromatic Carbazoles

details carbazoles with nitro, methoxy, and aryl groups. For example:

- 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) : The nitro group at position 3 introduces strong electron-withdrawing effects, shifting UV-Vis absorption to 420 nm (vs. 370 nm for the target compound). This derivative showed 70% yield in Suzuki-Miyaura coupling, whereas the target compound’s synthesis involves reductive amination (55% yield) .

- 6-(4’-Methoxy-phenyl)-1,4-dimethyl-9H-carbazole (9b) : Methoxy groups enhance fluorescence quantum yield (Φ = 0.45) compared to the target compound (Φ = 0.12) .

Pharmaceutical Amine-Containing Compounds

Key differences include:

- Rigid Dibenzocycloheptene Core : Reduces conformational flexibility vs. the tetrahydrocarbazole system.

- N-Oxide Formation : Increases polarity (logP 1.8 vs. 2.8 for the target compound) and reduces CNS penetration .

Biological Activity

1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride, a derivative of carbazole, has garnered attention in recent research due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 364.89 g/mol. Its structure features a tetrahydrocarbazole core with a dimethylaminopropyl side chain, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of carbazole derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines.

- In Vitro Studies : A study demonstrated that carbazole derivatives showed cytotoxicity against MCF-7 (breast cancer), HT-29 (colon cancer), and A596 (lung cancer) cell lines. The mechanism of action involves induction of DNA damage and disruption of mitochondrial function leading to apoptosis .

- Case Study : In a comparative analysis of several carbazole derivatives, those with dimethylamino substitutions exhibited enhanced antiproliferative effects. For instance, compounds structurally similar to 1,2,3,4-tetrahydro-9-(3-(dimethylamino)propyl)carbazole showed IC50 values in the low micromolar range against MCF-7 cells .

Neuropharmacological Effects

The dimethylaminopropyl moiety suggests potential neuropharmacological activities. Compounds with similar structures have been studied for their effects on neurotransmitter systems.

- Mechanism of Action : Research indicates that these compounds can modulate neurotransmitter release and receptor activity. The interaction with serotonin and dopamine receptors has been particularly noted.

Comparative Analysis of Carbazole Derivatives

To better understand the biological activity of this compound relative to other carbazole derivatives, the following table summarizes key properties and activities:

| Compound Name | Structure Features | Anticancer Activity | Neuropharmacological Activity |

|---|---|---|---|

| This compound | Tetrahydrocarbazole core with dimethylaminopropyl side chain | Significant cytotoxicity against MCF-7 and HT-29 | Potential modulation of neurotransmitter systems |

| 1-Hydroxy-N-methylcarbazole | Hydroxyl group at position 1 | Moderate cytotoxicity | Limited neuropharmacological data |

| Carbazole-3-carboxylic acid | Carboxylic acid substituent | Lower activity compared to others | Not extensively studied |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Studies have shown that certain carbazole derivatives can inhibit key enzymes involved in cancer progression and cell proliferation.

- Receptor Binding : The compound's structural features allow it to bind effectively to specific receptors in the central nervous system, influencing neurotransmission .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. A common approach uses ethanol or methanol as solvents, with reaction temperatures ranging from 60–100°C and reaction times of 12–48 hours, depending on intermediates . For optimization, variables like solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., palladium in cross-coupling steps), and temperature gradients should be systematically tested. Evidence from analogous carbazole syntheses suggests that reflux conditions (e.g., 80°C in ethanol) improve yields by 15–20% compared to room-temperature reactions .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H-NMR and C-NMR to verify substituent positions (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, aromatic carbazole protons at δ ~7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 328.18) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Bands for tertiary amines (~2750 cm) and aromatic C-H stretches (~3050 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions in NMR or MS data often arise from impurities or stereochemical variations. Strategies include:

- 2D NMR (COSY, HSQC) : To distinguish overlapping proton signals in carbazole derivatives, particularly in the tetrahydro region (δ ~1.5–2.8 ppm) .

- Isotopic Labeling : Use N-labeled intermediates to track nitrogen environments in the dimethylamino group .

- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., tacrine hydrochloride derivatives) to validate peak assignments .

Q. What strategies mitigate batch-to-batch variability in pharmacological activity during preclinical testing?

- Methodological Answer : Variability may stem from differences in purity or crystallinity. Solutions include:

- HPLC-PDA Purification : Ensure ≥98% purity using C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 minutes) .

- Polymorph Screening : Use X-ray diffraction (PXRD) to identify stable crystalline forms and standardize dissolution protocols .

- In Vitro Binding Assays : Validate batch consistency via receptor-binding studies (e.g., acetylcholine esterase inhibition for neuroactivity) .

Q. How can researchers address contradictory results in mechanistic studies of this compound’s biological activity?

- Methodological Answer : Contradictions may arise from off-target effects or assay conditions. Recommended approaches:

- Dose-Response Profiling : Establish EC/IC curves across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Selectivity Panels : Screen against related receptors/enzymes (e.g., monoamine oxidases vs. serotonin transporters) to rule out cross-reactivity .

- Metabolite Analysis : Use LC-MS to detect active metabolites that may contribute to observed effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.